8,9,11-Trimethylbenz(A)anthracene
Description
Contextualizing Polycyclic Aromatic Hydrocarbons as Research Compounds
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings made of carbon and hydrogen atoms. nih.govnih.gov These compounds are typically colorless, white, or pale yellow solids. nih.gov PAHs are widespread environmental pollutants, primarily resulting from the incomplete combustion of organic materials. wikipedia.org Their sources are both natural, such as in fossil fuel deposits like coal and petroleum, and anthropogenic, including engine exhaust and tobacco smoke. nih.govwikipedia.org
PAHs are significant subjects of scientific inquiry due to their persistence in the environment and their toxicological profiles. nih.govmdpi.com The molecular weight of a PAH influences its properties; as molecular weight increases, water solubility tends to decrease while lipophilicity increases, making the compound more resistant to degradation. nih.gov The International Agency for Research on Cancer (IARC) has classified several PAHs into groups based on their carcinogenic potential to humans, with some being identified as carcinogenic, probably carcinogenic, or possibly carcinogenic. nih.gov Benzo(a)pyrene is often used as a benchmark for the carcinogenicity of other PAHs. nih.gov The study of PAHs has been foundational to understanding chemical carcinogenesis. wikipedia.org
Significance of Methylated Benz(a)anthracenes in Chemical Carcinogenesis Research
Methylated benz(a)anthracenes are a notable subgroup of PAHs in the field of chemical carcinogenesis research. The addition of methyl groups to the benz(a)anthracene (B33201) structure can significantly alter the compound's biological activity and carcinogenic potential. nih.govacs.org The position of the methyl group is a critical determinant of these effects. nih.gov
Research has shown that methyl substitution can enhance the activity of benz(a)anthracene derivatives. acs.org For example, in one study, all monomethylated benz(a)anthracenes (MeBaAs) showed higher induction equivalency factors (IEFs) than the parent compound, benz(a)anthracene, with 6-MeBaA and 9-MeBaA being particularly potent. acs.org Furthermore, with the exception of 10-MeBaA, all other tested MeBaAs were found to induce cell proliferation. acs.org
The carcinogenic activity of these compounds has been a central focus of investigation. Studies have demonstrated that some methylated benz(a)anthracenes are potent carcinogens. For instance, 7-Methylbenz(a)anthracene has been shown to be highly tumorigenic. nih.gov The presence and position of methyl groups can also influence the metabolic pathways of these compounds, which is closely linked to their carcinogenic mechanism. nih.gov
Table 1: Effects of Methylated Benz(a)anthracenes
| Compound | Induction Equivalency Factor (IEF) relative to Benz(a)anthracene | Induction of Cell Proliferation |
|---|---|---|
| 6-MeBaA | > 2 orders of magnitude higher | Yes |
| 9-MeBaA | > 2 orders of magnitude higher | Yes |
| 10-MeBaA | Higher | No |
| Other MeBaAs | Higher | Yes |
This table is based on data from a study on rat liver cell lines. acs.org
Historical Research Trajectories of 8,9,11-Trimethylbenz(a)anthracene
The synthesis and investigation of this compound have been documented in historical chemical literature. A 1948 publication in the Journal of the American Chemical Society detailed the synthesis of this compound alongside 9,11-Dimethylbenz[a]anthracene. acs.org This early work laid the groundwork for subsequent studies into the properties and biological activities of polymethylated benz(a)anthracenes.
Early research into the carcinogenicity of methylated benz(a)anthracenes often involved comparing the effects of different isomers. These studies aimed to establish a relationship between the molecular structure of a compound and its carcinogenic potency. nih.gov While specific historical research trajectories focusing solely on this compound are not extensively detailed in readily available literature, its synthesis was part of a broader effort to understand how the number and position of methyl groups on the benz(a)anthracene skeleton influence carcinogenicity. This line of inquiry was crucial in developing the "bay region" and "K-region" theories of PAH carcinogenesis, which seek to predict the carcinogenic activity of these compounds based on their molecular structure and electronic properties. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8,9,11-trimethylbenzo[a]anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-13-10-14(2)19-12-21-17(11-20(19)15(13)3)9-8-16-6-4-5-7-18(16)21/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKSAUFLZCAJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C3C(=CC2=C1C)C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74845-58-2 | |
| Record name | 8,9,11-TRIMETHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 8,9,11 Trimethylbenz a Anthracene and Its Analogues for Research Purposes
Strategies for Benz(a)anthracene (B33201) Skeleton Construction
The construction of the tetracyclic benz(a)anthracene framework is the foundational step in the synthesis of its derivatives. A variety of synthetic strategies have been developed to build this core structure, offering different levels of efficiency and regioselectivity.
One prominent modern approach involves a multi-step strategy combining a Suzuki-Miyaura cross-coupling reaction, isomerization, and a ring-closing metathesis reaction. Current time information in Bangalore, IN.researchgate.net This method has been successfully used to create the benz(a)anthracene skeleton of angucycline derivatives. researchgate.netnih.gov For instance, a substituted bromonaphthalene can be coupled with a formylphenylboronic acid under palladium catalysis. Current time information in Bangalore, IN.researchgate.net Subsequent reactions, such as a Wittig reaction to introduce a vinyl group, followed by isomerization and ring-closing metathesis, lead to the formation of the benz(a)anthracene core. Current time information in Bangalore, IN.researchgate.net
Another powerful method is the palladium-catalyzed tandem C-H activation/biscyclization reaction. nih.govfigshare.com This approach efficiently constructs the tetracyclic benz(a)anthracene framework with high regioselectivity by reacting propargylic carbonates with terminal alkynes. nih.gov This process involves the formation of three new carbon-carbon bonds in a single operation. nih.gov The tolerance of various functional groups, such as chloro and bromo substituents, on the aromatic rings makes this method valuable for creating derivatives that can be further modified through cross-coupling reactions. nih.gov
Classical methods for constructing the benz(a)anthracene skeleton include:
Friedel-Crafts reactions: This involves the cyclization of suitable precursors.
Diels-Alder reactions: A [4+2] cycloaddition can be employed to form the key rings of the structure. acs.org
Elbs reaction: This involves the pyrolysis of an o-methyl- or o-methylene-substituted benzophenone (B1666685) derivative.
Bradsher reaction: This is a cyclodehydration reaction of a diarylmethane derivative.
A common laboratory-scale synthesis involves the reduction of benz(a)anthracene-7,12-dione. orgsyn.org The dione (B5365651) can be reduced using reagents like red phosphorus and hydriodic acid in glacial acetic acid to yield benz(a)anthracene. orgsyn.org
| Synthetic Strategy | Key Reactions | Advantages | Reference(s) |
| Suzuki-Miyaura/Metathesis | Suzuki-Miyaura coupling, Isomerization, Ring-closing metathesis | Modular, good for complex derivatives | Current time information in Bangalore, IN.researchgate.netnih.gov |
| Tandem C-H Activation | Palladium-catalyzed C-H activation/biscyclization | High efficiency, high regioselectivity | nih.govfigshare.comnih.gov |
| Classical Methods | Friedel-Crafts, Diels-Alder, Elbs, Bradsher reactions | Well-established, readily available starting materials | acs.org |
| Dione Reduction | Reduction of benz(a)anthracene-7,12-dione | Good for producing the parent hydrocarbon | orgsyn.org |
Targeted Synthesis of Trimethylbenz(a)anthracene Isomers
While a specific synthetic route for 8,9,11-trimethylbenz(a)anthracene is not prominently detailed in the literature, the synthesis of other trimethyl isomers, such as 7,11,12-trimethylbenz(a)anthracene, provides a clear blueprint for how such compounds can be prepared. acs.org The synthesis of 7,11,12-trimethylbenz[a]anthracene was achieved through a multi-step process, demonstrating a viable strategy for placing methyl groups at specific positions on the benz(a)anthracene core. acs.org
Similarly, studies on the biological effects of 7,8,12-trimethylbenz[a]anthracene (TMBA) required its synthesis for comparison with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.gov The presence of the 8-methyl group in TMBA influences its biological activity, highlighting the importance of accessing specific isomers for research. nih.gov
A plausible synthetic approach for this compound would likely involve the construction of appropriately substituted precursors that are then cyclized to form the final benz(a)anthracene skeleton. For example, a Diels-Alder reaction between a substituted naphthalene (B1677914) or a related diene and a substituted benzoquinone could be envisioned. The strategic placement of methyl groups on the precursors would be key to achieving the desired 8,9,11-substitution pattern.
| Isomer | CAS Number | Significance/Synthetic Note | Reference(s) |
| This compound | 74845-58-2 | Available as a certified reference material. | accustandard.comchemspider.com |
| 7,11,12-Trimethylbenz(a)anthracene | Not found | A detailed synthesis has been published, providing a model for other isomers. | acs.org |
| 7,8,12-Trimethylbenz(a)anthracene | Not found | Synthesized for comparative studies of leukemogenic effects. | nih.gov |
Advancements in Derivatization for Mechanistic Studies
Derivatization of the benz(a)anthracene core and its metabolites is crucial for conducting mechanistic studies, improving analytical detection, and understanding biological activity.
A significant area of research involves the derivatization of polar metabolites of PAHs. nih.govglobalauthorid.com For instance, hydroxy-benz(a)anthracene isomers, which are common metabolites, can be converted into their corresponding methoxy (B1213986) derivatives. nih.gov This permethylation procedure is advantageous for analytical techniques like laser-excited Shpol'skii spectrometry, as it enhances the spectral properties and stability of the compounds, allowing for highly sensitive and isomer-selective detection. nih.govglobalauthorid.com
Another important class of derivatives are the epoxy derivatives, which are often the ultimate carcinogenic forms of PAHs. The synthesis of specific epoxides, such as benz(a)anthracene 8,9-oxide and 10,11-dihydrobenz(a)anthracene 8,9-oxide, has been described. nih.govnih.gov These syntheses allow for the direct study of the chemical and enzymatic reactions of these reactive intermediates, including their reactions with water to form dihydrodiols and with glutathione (B108866) to form conjugates. nih.govnih.gov Such studies are fundamental to understanding the mechanisms of PAH-induced carcinogenesis. epa.gov
Modern functionalization techniques are also being applied to PAHs to modify their properties. nih.gov Late-stage functionalization, for example through C-H activation, allows for the introduction of various functional groups onto the aromatic core, which can be used to tune their electronic and photophysical properties or to attach labels for biological tracking. nih.govresearchgate.net
| Derivative Type | Purpose of Derivatization | Example | Reference(s) |
| Methoxy Ethers | Improved analytical detection (e.g., in Shpol'skii spectrometry) | Conversion of hydroxy-benz(a)anthracenes to methoxy-benz(a)anthracenes | nih.govglobalauthorid.com |
| Epoxides | Study of reactive metabolites and mechanisms of carcinogenesis | Synthesis of benz(a)anthracene 8,9-oxide | nih.govnih.gov |
| C-H Functionalized PAHs | Tuning of physical properties and creation of novel materials | Direct arylation of PAHs | researchgate.net |
Metabolic Activation Pathways and Bioactivation Research
Cytochrome P450 Enzyme Involvement in Metabolism
The initial step in the metabolic activation of many PAHs is their oxidation by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce oxygen into the PAH ring system, a necessary prerequisite for the formation of more reactive metabolites.
Specific P450 Isoforms and Substrate Interactions
Research on the structurally similar 7,12-dimethylbenz(a)anthracene (DMBA) has highlighted the critical roles of specific CYP isoforms. In particular, CYP1A1 and CYP1B1 are key players in the metabolic activation of DMBA. nih.gov It is highly probable that these same isoforms are involved in the metabolism of 8,9,11-trimethylbenz(a)anthracene. The planarity of the PAH molecule allows it to fit into the active sites of these enzymes, leading to its oxidation. The precise orientation of this compound within the active site of these enzymes would influence the position of oxidation and the resulting metabolites.
| Enzyme Family | Specific Isoform | Probable Role in this compound Metabolism |
| Cytochrome P450 | CYP1A1 | Likely involved in the initial oxidation of the aromatic ring. |
| Cytochrome P450 | CYP1B1 | Likely involved in the initial oxidation of the aromatic ring. |
Formation of Reactive Intermediates
The initial oxidation by CYP enzymes is the first step in a cascade of reactions that can lead to the formation of highly reactive intermediates capable of binding to cellular macromolecules like DNA, thereby initiating carcinogenesis.
Diol Epoxide Pathway Mechanisms
The diol epoxide pathway is a major route for the metabolic activation of many PAHs. This pathway involves the initial formation of an epoxide by a CYP enzyme, followed by enzymatic hydration by epoxide hydrolase to a trans-dihydrodiol. A second epoxidation of the dihydrodiol by a CYP enzyme then generates a highly reactive diol epoxide. For benz(a)anthracene (B33201), the formation of a 3,4-diol-1,2-epoxide has been identified as a critical step in its activation to a carcinogenic metabolite. nih.gov It is therefore plausible that this compound is also activated via a diol epoxide mechanism, likely at the 3,4-position of the benz(a)anthracene nucleus. The presence of methyl groups at positions 8, 9, and 11 may influence the regioselectivity of the enzymatic reactions.
Radical Cation Generation
An alternative pathway for PAH activation involves one-electron oxidation to form a radical cation. This reaction can be catalyzed by peroxidases, such as those found in the prostaglandin (B15479496) H synthase complex, or by CYP enzymes. The resulting radical cation is a reactive species that can interact directly with DNA or undergo further reactions to form other DNA-reactive metabolites. While not as extensively studied as the diol epoxide pathway for many PAHs, it represents a potential route for the bioactivation of this compound.
O-Quinone Formation
The oxidation of dihydrodiols by aldo-keto reductases can lead to the formation of catechols, which can then be oxidized to o-quinones. These o-quinones are highly reactive electrophiles that can form adducts with DNA. Furthermore, the redox cycling of catechols and o-quinones can generate reactive oxygen species (ROS), which can induce oxidative DNA damage. This pathway has been demonstrated for benz(a)anthracene and other PAHs and is a likely contributor to the genotoxicity of this compound.
Stereoselective Aspects of Metabolism in Research
The enzymatic reactions involved in PAH metabolism are often highly stereoselective, meaning that they preferentially produce one stereoisomer over another. This stereoselectivity is a crucial factor in determining the ultimate carcinogenicity of a PAH, as different stereoisomers of the reactive metabolites can have vastly different biological activities.
For DMBA, the metabolism by CYP1A1 and CYP1B1 has been shown to be stereoselective, leading to the preferential formation of specific diol epoxide stereoisomers. nih.gov For instance, in certain cell systems, CYP1A1 is primarily responsible for producing the anti-diol epoxide, while CYP1B1 generates the syn-diol epoxide. nih.gov Given the structural similarities, it is expected that the metabolism of this compound would also exhibit stereoselectivity, leading to the formation of specific enantiomeric and diastereomeric metabolites. The precise stereochemical outcome would depend on the specific P450 isoforms involved and the geometry of the substrate within the enzyme's active site. The absolute configuration of the resulting diol epoxides would be a key determinant of their DNA-binding and mutagenic potential.
| Metabolic Pathway | Key Enzymes | Potential Stereochemical Outcome for this compound |
| Diol Epoxide Formation | Cytochrome P450, Epoxide Hydrolase | Formation of specific enantiomers and diastereomers of dihydrodiols and diol epoxides. |
Molecular Mechanisms of Interaction and Cellular Response in Research Models
DNA Adduct Formation and Characterization
The carcinogenic potential of many PAHs is directly linked to their ability to form covalent adducts with DNA. This process begins with metabolic activation, typically by cytochrome P450 enzymes, to form highly reactive diol epoxide intermediates. These electrophilic metabolites then attack nucleophilic sites on DNA, forming bulky adducts that can disrupt normal cellular processes.
Nucleophilic Sites of Adduction on DNA
Research on analogous compounds indicates that the primary targets for adduction by diol epoxides of benz(a)anthracene (B33201) derivatives are the exocyclic amino groups of purine (B94841) bases. Specifically, the N² position of guanine (B1146940) and the N⁶ position of adenine (B156593) are the most common sites of covalent binding.
For instance, studies on the related leukemogenic compound 7,8,12-trimethylbenz[a]anthracene (TMBA) show that it binds covalently to DNA in hematopoietic organs and the liver. nih.gov The patterns of adducts formed by these compounds are often similar across different tissues, suggesting common reactive intermediates and target sites on DNA. nih.gov The bay-region diol epoxides of these molecules are typically the ultimate carcinogenic metabolites that react with DNA. The interaction involves the epoxide ring opening and forming a covalent bond with the nitrogen atoms of the DNA bases.
Diastereomeric Adduct Structures and Stereochemistry
The metabolic formation of diol epoxides from PAHs like trimethylbenz(a)anthracenes can result in different stereoisomers. The orientation of the hydroxyl groups relative to the epoxide oxygen (syn or anti) and the absolute configuration at the chiral centers create multiple diastereomers. Each of these diastereomers can react with DNA to form adducts with distinct three-dimensional structures.
The stereochemistry of the adduct significantly influences its biological consequences. For example, studies on other PAHs have shown that adducts derived from different diol epoxide stereoisomers can have varying effects on DNA conformation. These structural differences can influence the efficiency of DNA repair, the fidelity of DNA replication, and the specific mutations that arise. Adducts can be positioned in either the major or minor groove of the DNA helix, and their orientation can cause significant distortions, such as bending or unwinding of the DNA duplex. nih.gov The specific stereochemical configuration of the adducts formed by 8,9,11-trimethylbenz(a)anthracene would depend on the stereoselectivity of the metabolic enzymes involved in its activation.
Impact of Adducts on DNA Integrity and Replication Fidelity
The formation of bulky DNA adducts by activated PAHs represents a significant form of DNA damage. These lesions can physically obstruct the DNA replication machinery, leading to stalled replication forks and single- or double-strand breaks. If not properly repaired, this can trigger cell cycle arrest or apoptosis.
When a cell attempts to replicate DNA containing these adducts, the DNA polymerase may misread the damaged template, leading to the insertion of an incorrect base. This process, known as translesion synthesis, is a major source of the point mutations, particularly G→T transversions, that are characteristic of PAH-induced carcinogenesis. The persistence of these adducts in critical genes, such as tumor suppressors or proto-oncogenes, is a key step in the initiation of cancer. Studies on compounds like DMBA and TMBA show that their adducts are persistent in the DNA of target organs, which correlates with their carcinogenic activity. nih.govnih.gov
Interactive Data Table: Illustrative DNA Adducts from Analogous PAHs
This table presents data on DNA adducts formed by 7,12-dimethylbenz(a)anthracene (DMBA), a structurally related and extensively studied compound, to illustrate the types of adducts expected from this compound.
| Adduct Type | Reactive Metabolite | DNA Base Target | Stereochemistry | Consequence |
| Major Adduct | anti-DMBA-3,4-diol-1,2-epoxide | Deoxyadenosine (dA) | Trans addition | Potent mutagenic lesion |
| Minor Adduct | syn-DMBA-3,4-diol-1,2-epoxide | Deoxyguanosine (dG) | Cis addition | Mutagenic, often repaired |
| Minor Adduct | anti-DMBA-3,4-diol-1,2-epoxide | Deoxyguanosine (dG) | Trans addition | Less frequent but mutagenic |
Aryl Hydrocarbon Receptor (AhR) Activation Studies
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide range of environmental compounds, including PAHs. nih.gov The planar, aromatic structure of this compound makes it a likely candidate for an AhR ligand.
Ligand Binding and Receptor Transactivation Research
The canonical AhR signaling pathway begins when a ligand, such as a PAH, enters the cell and binds to the AhR protein located in the cytoplasm. nih.gov This binding event causes a conformational change in the receptor, leading to its translocation into the nucleus. In the nucleus, the ligand-bound AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein.
AhR-Mediated Gene Expression Modulation
The activation of the AhR:ARNT complex and its binding to DREs initiates the transcription of a battery of genes, collectively known as the AhR gene battery. The most well-characterized of these are the Phase I and Phase II drug-metabolizing enzymes.
Phase I Enzymes: A primary target of AhR is the Cytochrome P450 family, particularly CYP1A1, CYP1A2, and CYP1B1. The induction of these enzymes is a feedback mechanism; they are responsible for metabolizing the very PAHs that activate the receptor. This metabolic activation is a double-edged sword, as it is necessary for detoxification and elimination but also generates the reactive diol epoxides that form DNA adducts.
Phase II Enzymes: AhR activation also leads to the induction of Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and Glutathione (B108866) S-transferases (GSTs), which conjugate metabolites to make them more water-soluble and easier to excrete.
Beyond xenobiotic metabolism, AhR activation is now understood to modulate a diverse array of cellular processes, including cell cycle regulation, immune responses, and cell differentiation, through both DRE-dependent and independent mechanisms. nih.gov For example, AhR activation can interfere with other signaling pathways, such as those involving the estrogen receptor, contributing to its complex biological and toxicological effects. nih.gov
Interactive Data Table: Key Genes Modulated by AhR Activation
This table provides examples of genes whose expression is typically modulated following the binding of a PAH ligand to the Aryl Hydrocarbon Receptor, based on general research in the field.
| Gene | Gene Family | Function | Consequence of Induction |
| CYP1A1 | Cytochrome P450 | Xenobiotic Metabolism (Phase I) | Metabolic activation of PAHs |
| CYP1B1 | Cytochrome P450 | Xenobiotic & Steroid Metabolism | Activation of pro-carcinogens |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxification (Phase II) | Protection against oxidative stress |
| UGT1A1 | UDP Glucuronosyltransferase | Conjugation (Phase II) | Detoxification and excretion |
| ALDH3A1 | Aldehyde Dehydrogenase | Aldehyde Metabolism | Detoxification of aldehydes |
Comparative AhR Agonist Potencies of Trimethylbenz(a)anthracenes
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many PAHs. Upon binding to a ligand, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT) and initiates the transcription of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes such as cytochrome P450s (CYPs).
Genotoxicity Research
The genotoxicity of PAHs is a major area of concern, as DNA damage is a critical initiating event in chemical carcinogenesis. The genotoxic potential of these compounds is often linked to their metabolic activation into reactive intermediates that can form covalent adducts with DNA.
Direct and Indirect Mechanisms of Genetic Damage
The genetic damage induced by PAHs like trimethylbenz(a)anthracenes can occur through both direct and indirect mechanisms.
Direct Mechanisms: The primary direct mechanism of genotoxicity for many PAHs involves their metabolic activation by CYP enzymes to form highly reactive diol-epoxides. These electrophilic metabolites can then covalently bind to the nucleophilic sites on DNA bases, primarily guanine and adenine, to form bulky DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations if not properly repaired. For instance, studies on the related compound 7,8,12-trimethylbenz[a]anthracene have shown that it binds covalently to the DNA of hematopoietic organs. nih.gov
Indirect Mechanisms: Indirect genotoxicity can be mediated through the generation of reactive oxygen species (ROS) during the metabolic cycling of the parent compound or its metabolites. This can lead to oxidative stress, a condition characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. Oxidative stress can cause damage to DNA, proteins, and lipids, contributing to genomic instability.
In Vitro Genotoxicity Assessment Methodologies
A variety of in vitro assays are employed to assess the genotoxic potential of chemical compounds. These methodologies are crucial for screening compounds and understanding their mechanisms of DNA damage.
| Assay Type | Principle | Endpoint Measured |
| Bacterial Reverse Mutation Assay (Ames Test) | Measures the ability of a chemical to induce mutations in different strains of Salmonella typhimurium that are auxotrophic for histidine. | Reversion to histidine prototrophy. |
| Mammalian Cell Gene Mutation Assays | Detects gene mutations in cultured mammalian cells, such as the HPRT or TK gene mutation assays. | Loss of enzyme activity, leading to resistance to a selective agent. |
| Chromosomal Aberration Test | Evaluates the ability of a compound to induce structural or numerical changes in chromosomes of cultured mammalian cells. | Clastogenic (breaks) or aneugenic (loss/gain) effects. |
| Micronucleus Test | Detects the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. | Presence of micronuclei in the cytoplasm. |
| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, resembling a comet. | Length and intensity of the comet tail. |
Chromosomal Aberrations and Micronucleus Formation Studies
Chromosomal aberrations and the formation of micronuclei are established indicators of genotoxic effects. Chromosomal aberrations represent large-scale changes to the chromosome structure, while micronuclei are a hallmark of chromosomal breakage or loss. Studies on related PAHs have consistently demonstrated their ability to induce both chromosomal aberrations and micronuclei in various cell types, both in vitro and in vivo. It is plausible that this compound, following metabolic activation, would also be capable of inducing such cytogenetic damage.
Cellular and Subcellular Perturbations
Exposure to genotoxic PAHs can trigger a cascade of cellular and subcellular perturbations as the cell responds to the induced damage. These responses are critical in determining the ultimate fate of the cell, which can range from cell cycle arrest and DNA repair to apoptosis (programmed cell death) or neoplastic transformation.
Upon DNA damage, sensor proteins activate signaling pathways that lead to the phosphorylation and activation of transducer kinases such as ATM and ATR. These kinases, in turn, activate effector proteins, including the tumor suppressor p53 and cell cycle checkpoint kinases Chk1 and Chk2. Activation of these pathways can lead to a temporary halt in the cell cycle, providing time for the cell to repair the damaged DNA. If the damage is too extensive to be repaired, the cell may initiate apoptosis to eliminate the potentially harmful cell. The specific cellular and subcellular perturbations induced by this compound would likely involve these well-established DNA damage response pathways.
Alterations in Cell Cycle Regulation Pathways
There is currently a lack of specific research data on how this compound may alter cell cycle regulation pathways.
Impact on Cellular Gap Junctional Intercellular Communication
There is currently a lack of specific research data on the impact of this compound on cellular gap junctional intercellular communication.
Experimental Carcinogenesis Models and Mechanistic Insights
In Vivo Carcinogenesis Models
The two-stage skin carcinogenesis model in mice is a well-established protocol for studying the effects of chemical carcinogens. researchgate.netresearchgate.net This model involves an initiation phase, with a single application of a carcinogen, followed by a promotion phase, which consists of repeated applications of a tumor-promoting agent. researchgate.netnih.gov
A common protocol utilizes 7,12-dimethylbenz(a)anthracene (DMBA) as the initiator and 12-O-tetradecanoylphorbol-13-acetate (TPA) as the promoter. researchgate.netresearchgate.net In this model, a sub-carcinogenic dose of the initiator is applied to the skin of mice, which leads to DNA mutations in the exposed cells. researchgate.netoatext.com This is followed by twice-weekly treatments with a promoter, which stimulates the proliferation of the mutated cells, leading to the development of benign papillomas. researchgate.netresearchgate.net Some of these papillomas can then progress to malignant squamous cell carcinomas. nih.gov
Table 1: Two-Stage Skin Carcinogenesis Protocol Overview
| Phase | Agent Example | Application | Outcome |
|---|---|---|---|
| Initiation | 7,12-dimethylbenz(a)anthracene (DMBA) | Single topical application | DNA mutation in skin cells |
| Promotion | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Repeated topical applications | Proliferation of mutated cells, formation of papillomas |
| Progression | - | - | Conversion of papillomas to squamous cell carcinomas |
Mammary Gland: Carcinogen-induced mammary tumorigenesis in rodents is a widely used model to study breast cancer. nih.gov Administration of 7,12-dimethylbenz(a)anthracene (DMBA) to peripubertal female rats or mice is a common method to induce mammary tumors. nih.govnih.gov These models are valuable because they mimic many aspects of human breast cancer development. nih.gov In these protocols, the carcinogen is typically administered, and the animals are monitored for the development of mammary tumors over several months. nih.govnih.gov The incidence and latency of tumor development can be influenced by factors such as the age and strain of the animal. nih.gov
Liver: Studies have investigated the carcinogenic effects of PAHs on the liver. For instance, long-term dietary exposure to benzo[a]anthracene in rats has been shown to initiate carcinogenic processes in the liver. nih.gov These studies often assess markers of liver damage, oxidative stress, and changes in cellular pathways related to apoptosis and cell proliferation. nih.govundip.ac.id While specific models for 8,9,11-trimethylbenz(a)anthracene are not detailed in the available literature, models using other PAHs indicate that the liver is a potential target for carcinogenesis. nih.gov
Lung: PAHs are known to be associated with lung cancer. nih.govnih.gov Experimental models for lung carcinogenesis often involve the administration of PAHs to animals, followed by the examination of lung tissues for tumor development. scilit.com For example, a single intratracheal instillation of 9,10-dimethylbenz[a]anthracene in mice has been shown to induce pulmonary tumors. scilit.com These models are critical for understanding the mechanisms of PAH-induced lung cancer and for testing potential preventative agents. nih.gov The exposure to PAHs, such as benz[a]anthracene, can lead to the formation of DNA adducts in the lungs, a key event in the initiation of carcinogenesis. nih.govscielo.org.mx
Certain PAHs have been shown to induce cancers of the hematopoietic system, such as leukemia. nih.gov Research on 7,8,12-trimethylbenz(a)anthracene, a structural isomer of this compound, has demonstrated its ability to induce leukemia in rats. nih.gov These studies involve the administration of the compound and subsequent monitoring for changes in the bone marrow and the development of leukemia. nih.gov Such models are essential for understanding the leukemogenic potential of trimethylated benz(a)anthracenes and the underlying cellular and molecular changes in the hematopoietic system. nih.gov
In Vitro Malignant Transformation Studies
In vitro malignant transformation assays are used to study the ability of chemical agents to induce cancer-like changes in cultured cells. These studies provide insights into the molecular mechanisms of carcinogenesis in a controlled environment.
For example, studies have shown that 7,12-dimethylbenz(a)anthracene (DMBA) can induce malignant transformation in mouse keratinocyte cell lines. nih.gov In these experiments, cultured cells are exposed to the carcinogen, and then monitored for changes in their growth patterns and morphology, which are indicative of transformation. These transformed cells can then be further analyzed to understand the genetic and phenotypic changes that have occurred. nih.gov Another model involves the use of rat embryo cells, where DMBA has been shown to induce malignant transformation in cells infected with a leukemia virus. nih.gov These in vitro systems are valuable for dissecting the initial events of carcinogenesis without the complexities of an in vivo system.
Oncogene and Tumor Suppressor Gene Modulation
A key mechanism of PAH-induced carcinogenesis involves the mutation of proto-oncogenes, such as those in the ras family (Ha-ras, Ki-ras, and N-ras). Mutations in these genes can lead to the production of constitutively active proteins that drive uncontrolled cell proliferation.
Studies on DMBA-induced tumors have frequently identified mutations in the Ha-ras gene. For instance, in a rat tracheal implant model, an A-to-T transversion in the second base of codon 61 of the Ha-ras gene was detected in cell lines exposed to DMBA. nih.gov However, other research on DMBA-induced malignant transformation of mouse keratinocytes did not detect mutations in the 12th, 13th, or 61st codons of the c-Ha-ras gene, suggesting that other mechanisms of transformation may also be involved. nih.gov
In the context of hematopoietic cancers, mutations in the N-ras gene have been implicated. Studies of DMBA-induced erythroleukemia in rats found a consistent A-to-T transversion in codon 61 of the N-ras gene in both primary leukemias and cultured leukemia cell lines. nih.gov This suggests that N-ras mutation plays a significant role in DMBA-induced leukemogenesis. nih.gov Furthermore, research on a benzo[a]anthracene-derived adduct has explored its interaction with the human N-ras proto-oncogene, providing insights into how these compounds can lead to specific mutations. scielo.org.mx
Table 2: Observed Ras Gene Mutations in Carcinogenesis Models with Related Compounds
| Compound | Model System | Gene | Codon | Mutation Type |
|---|---|---|---|---|
| 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) | Rat Tracheal Implants | Ha-ras | 61 | A → T Transversion |
| 7,12-dimethylbenz[a]anthracene (DMBA) | Rat Erythroleukemia | N-ras | 61 | A → T Transversion |
Pathway-Based Gene Expression Profiling Predictive of Carcinogenic Potential
Pathway-based gene expression profiling is a sophisticated approach used to understand the molecular mechanisms of carcinogenesis and to predict the carcinogenic potential of chemical compounds. This method moves beyond single-gene analysis to examine the collective behavior of functionally related genes within specific biological pathways. Alterations in the expression of genes within pathways associated with cancer hallmarks, such as cell cycle control, DNA repair, apoptosis, and metabolic activation of carcinogens, can serve as predictive biosignatures of carcinogenic risk.
The general methodology involves exposing a biological system (e.g., cell cultures, animal models) to the test compound and then measuring the resulting changes in gene expression using techniques like microarray analysis or RNA sequencing. The differentially expressed genes are then mapped to known biological pathways. The enrichment of certain pathways can indicate the mechanisms through which the compound exerts its carcinogenic effects. For example, the upregulation of pathways involved in xenobiotic metabolism, such as the aryl hydrocarbon receptor (AhR) signaling pathway, is a common response to PAH exposure and is linked to their metabolic activation into carcinogenic metabolites.
Furthermore, computational methods are employed to analyze these complex datasets. Algorithms can identify patterns in gene expression that correlate with the known carcinogenic potency of different chemicals, helping to classify new compounds. These approaches aim to reduce reliance on long-term animal cancer studies by providing earlier, mechanism-based predictions of carcinogenicity. The development of such predictive models is a key goal of 21st-century toxicology, with the potential to accelerate the safety assessment of chemicals.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding and predicting the carcinogenicity of chemical compounds based on their molecular structure. These studies are particularly valuable for classes of compounds like PAHs, where small changes in structure, such as the number and position of methyl groups, can lead to significant differences in biological activity.
The position of methyl groups on the benz(a)anthracene (B33201) skeleton is a critical determinant of its carcinogenic activity. Early research into the carcinogenicity of methylated PAHs established that the biological activity is highly dependent on the specific substitution pattern.
While specific carcinogenic activity data for this compound is limited, studies on other trimethylbenz(a)anthracene isomers provide valuable insights. For example, research has shown that the substitution of methyl groups at certain positions can either enhance or diminish carcinogenic potential. A 1948 study reported the synthesis of 8,9,11-trimethylbenz[a]anthracene and its submission for biological testing to the National Cancer Institute, indicating an early interest in the carcinogenic properties of this specific isomer. acs.orgacs.org However, the results of these specific tests are not detailed in the available literature.
A comparative study on the carcinogenic activity of various dimethyl and trimethyl derivatives of benz(a)anthracene in rats was conducted, though specific data for the 8,9,11-trimethyl isomer was not presented. nih.gov Generally, methylation in the 'A' ring (positions 1, 2, 3, 4) and the 'L' region (positions 5, 6) of benz(a)anthracene can influence the metabolic activation pathways. For instance, the presence of a methyl group can affect the formation of diol epoxides, which are the ultimate carcinogenic metabolites of many PAHs.
The lack of pronounced carcinogenic activity in some trimethylated benz(a)anthracenes, as noted in certain studies, underscores the complexity of these structure-activity relationships. The steric hindrance or electronic effects imparted by the methyl groups can block or alter the metabolic pathways that lead to detoxification or activation.
Topological descriptors are numerical values that characterize the topology of a molecule's structure, such as its size, shape, and degree of branching. In QSAR studies of PAHs, these descriptors are used to develop mathematical models that can predict the carcinogenic activity of compounds based on their structural features.
While specific QSAR models incorporating this compound and its topological descriptors are not described in the available literature, the general approach has been applied to the broader class of PAHs. These models aim to find a statistically significant correlation between the calculated topological indices and the experimentally determined carcinogenic potency.
The process involves calculating a variety of topological descriptors for a series of related compounds with known carcinogenic activities. These descriptors can be based on the molecular graph, representing the connectivity of atoms. Examples of such descriptors include connectivity indices, shape indices, and information-theoretic indices.
Once the descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a QSAR model. A robust model can then be used to predict the carcinogenic potential of new or untested compounds, like this compound, by calculating their topological descriptors and inputting them into the model. These predictive models are valuable tools for prioritizing chemicals for further toxicological testing and for regulatory decision-making. nih.gov
Comparative Carcinogenic Potency and Mode of Action Studies with Related PAHs
The carcinogenic potency and mode of action of this compound can be contextualized by comparing it with other well-studied PAHs. Such comparative studies are essential for understanding its potential human health risk.
While direct comparative tumorigenicity data for this compound is scarce, a study on the comparative carcinogenic activity of various dimethyl and trimethyl derivatives of benz(a)anthracene has been conducted, providing a framework for understanding the influence of methylation on carcinogenicity. nih.gov
The mode of action of many carcinogenic PAHs involves metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and initiate cancer. This process is often mediated by cytochrome P450 enzymes. The position of methyl groups can significantly influence which metabolic pathways are favored.
For instance, 7,12-dimethylbenz[a]anthracene (DMBA) is a potent mammary carcinogen in rats, and its mode of action has been extensively studied. nih.govnih.gov DMBA requires metabolic activation to form a highly reactive diol epoxide in the "bay region" of the molecule. The presence and position of the methyl groups in DMBA are known to enhance its carcinogenicity compared to the parent compound, benz(a)anthracene.
Studies on fluoro-substituted derivatives of DMBA have further elucidated the importance of specific molecular regions for carcinogenic activity. For example, substitution with fluorine at different positions can either enhance or decrease tumor-initiating activity, highlighting the intricate relationship between structure and biological effect. nih.govnih.gov
The comparative metabolism of different PAH isomers is also a key aspect of their mode of action. For example, studies on a tetrahydro derivative of DMBA have shown that alternative metabolic activation pathways can be important for carcinogenicity, especially when the typical bay-region pathway is altered. nih.gov
By comparing the structural features of this compound to those of well-characterized PAHs like DMBA and benzo[a]pyrene, it is possible to make some inferences about its likely metabolic fate and carcinogenic potential. However, without direct experimental data, these remain informed hypotheses.
Analytical Methodologies for Research and Environmental Fate Studies
Extraction and Sample Preparation Techniques for Complex Matrices
The initial and one of the most critical stages in the analysis of 8,9,11-Trimethylbenz(a)anthracene is its extraction from the sample matrix. The choice of extraction method is dictated by the physical and chemical properties of the sample, the concentration of the analyte, and the subsequent analytical technique to be employed.
Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that integrates sampling, extraction, and concentration into a single step. cedre.fr It has been successfully applied to the analysis of PAHs, including their alkylated derivatives, in aqueous samples. cedre.fr
For the analysis of compounds like this compound, a fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample. The analytes partition between the sample matrix and the fiber coating. After equilibrium, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
Key considerations for SPME of this compound include:
Fiber Coating: The choice of fiber coating is crucial for efficient extraction. Non-polar coatings such as polydimethylsiloxane (B3030410) (PDMS) are generally effective for non-polar compounds like PAHs.
Extraction Conditions: Optimization of extraction time, temperature, and agitation is necessary to maximize analyte recovery.
Matrix Effects: The presence of other organic matter and particulates in the sample can affect the partitioning of the analyte onto the fiber.
A study on the SPME-GC-MS analysis of PAHs and their alkylated derivatives in seawater demonstrated good linearity for concentrations ranging from 1 to 100 ng/L, with limits of detection below 0.2 ng/L for many compounds. cedre.fr While specific data for this compound is not detailed, the methodology is applicable to this class of compounds.
Microwave-Assisted Solvent Extraction (MASE) is a rapid and efficient technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. This method has been shown to be effective for the extraction of PAHs from a variety of matrices, including soil, sediment, and biological tissues. vscht.cznih.gov
The process involves placing the sample in a vessel with a suitable solvent and exposing it to microwave radiation. The elevated temperature and pressure increase the solubility of the analytes and enhance solvent penetration into the matrix, leading to faster and more complete extraction compared to traditional methods.
| Parameter | Optimized Condition | Reference |
| Solvent | n-hexane-acetone (3:2, v/v) | vscht.cz |
| Temperature | 140°C | vscht.cz |
| Time | 20 minutes | vscht.cz |
| Sample Matrix | Pollen and spruce needles | vscht.cz |
This table presents optimized conditions for the MASE of general PAHs from biotic matrices, which can be adapted for this compound.
Studies have demonstrated that MASE can significantly reduce extraction times and solvent consumption compared to methods like Soxhlet extraction. For instance, a microwave-assisted extraction of PAHs from pine needles and bark followed by GC-MS analysis proved to be a robust method with good recovery values for most PAHs. nih.gov
Soxhlet extraction is a classical and widely used technique for the extraction of organic compounds from solid matrices and often serves as a benchmark for other methods. nih.gov The method involves continuously washing the sample with a distilled solvent, allowing for the gradual extraction of the analyte.
While effective, traditional Soxhlet extraction is often time-consuming and requires large volumes of organic solvents. nih.gov Optimization of the procedure is therefore crucial.
Factors to consider for optimizing the Soxhlet extraction of this compound include:
Solvent Selection: The choice of solvent is critical. A mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like acetone (B3395972) can be effective. For example, a dichloromethane-acetone (1:1) mixture has been shown to provide good recoveries for a wide range of PAHs from contaminated soil.
Extraction Time: The duration of the extraction needs to be sufficient to ensure complete recovery. However, prolonged extraction can lead to the degradation of thermally labile compounds. An 8-hour extraction period has been found to be effective for aged PAH residues in soil.
Automated Systems: Automated Soxhlet systems can improve efficiency and reduce solvent consumption. These systems often incorporate a heating step to concentrate the extract, followed by a refluxing rinse. nih.gov
A comparison of extraction methods for highly contaminated soils showed that while Soxhlet is effective, newer methods like MASE can offer higher recoveries in shorter times.
Chromatographic Separation and Detection Methods
Following extraction and cleanup, the sample extract is analyzed using chromatographic techniques to separate, identify, and quantify this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like PAHs. nih.govshimadzu.com The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and helps identify the separated components based on their mass-to-charge ratio.
The separation of isomeric PAHs, such as different methylated benz(a)anthracenes, can be challenging and requires the use of high-resolution capillary columns. shimadzu.com Columns with a 5% phenyl-methylpolysiloxane stationary phase are commonly used for PAH analysis.
For the GC-MS analysis of this compound, the following is pertinent:
Ionization: Electron ionization (EI) is the most common ionization technique used for PAH analysis.
Detection Modes: The mass spectrometer can be operated in either full-scan mode or selected ion monitoring (SIM) mode. Full-scan mode is useful for identifying unknown compounds, while SIM mode offers higher sensitivity and is ideal for quantifying target analytes by monitoring their characteristic ions. uctm.edu For complex matrices, tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode can provide even greater selectivity and sensitivity. uctm.edunih.gov
| Analytical Technique | Key Features | Reference |
| GC-MS | High-resolution separation, definitive identification | nih.govshimadzu.com |
| GC-MS (SIM mode) | High sensitivity for target analytes | uctm.edu |
| GC-MS/MS (MRM mode) | High selectivity and sensitivity in complex matrices | uctm.edunih.gov |
This table summarizes the key features of different GC-MS techniques applicable to the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is another key analytical technique for the separation and quantification of PAHs. hplc.eu It is particularly well-suited for the analysis of less volatile and thermally labile PAHs. Reversed-phase HPLC with a C18 column is the most common approach.
Detection methods for the HPLC analysis of this compound include:
Fluorescence Detection: Many PAHs, including benz(a)anthracene (B33201) and its derivatives, are naturally fluorescent. nih.gov Fluorescence detectors offer high sensitivity and selectivity. hplc.eujasco-global.com By programming the detector to switch to the optimal excitation and emission wavelengths for each eluting PAH, the best sensitivity can be achieved. tecnofrom.comuludag.edu.tr
UV Detection: Ultraviolet (UV) detectors can also be used for PAH analysis. While generally less sensitive than fluorescence detectors for many PAHs, they are useful for compounds that are not fluorescent or have weak fluorescence. hplc.eu
A study on the HPLC analysis of PAH metabolites in urine utilized fluorescence detection for the sensitive determination of 3-hydroxybenz[a]anthracene, a metabolite of benz[a]anthracene. nih.gov The method involved a coupled-column HPLC procedure for selective separation from the urine matrix, with detection limits in the low ng/L range. nih.gov This demonstrates the applicability of HPLC with fluorescence detection for analyzing benz(a)anthracene derivatives.
Supercritical Fluid Chromatography (SFC) in PAH Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for the analysis of PAHs. nih.govresearchgate.netedpsciences.org This technique utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases used in HPLC. edpsciences.org These properties often lead to faster separations and increased efficiency. researchgate.netedpsciences.org
In the context of PAH analysis, SFC is particularly beneficial for separating complex mixtures. nih.govnih.gov The technique can be coupled with various detectors, including mass spectrometry (MS), providing a rapid and sensitive method for the determination of PAHs. nih.gov For instance, an SFC-MS method was developed for the rapid determination of various PAHs in milk samples, achieving analysis within 15 minutes. nih.gov The elution in SFC is influenced by factors such as the nature and percentage of modifiers (like methanol (B129727) or acetonitrile), pressure, and temperature, which can be optimized to enhance separation. nih.govedpsciences.org The choice of the stationary phase is also critical, with studies showing that coupling different types of columns may be necessary to achieve complete separation of complex PAH mixtures. researchgate.netedpsciences.org
Isomeric Separation and Co-elution Challenges in Chromatography
A significant challenge in the analysis of PAHs, including methylated benz(a)anthracenes, is the presence of numerous isomers. researchgate.nettandfonline.comnsf.gov These isomers often have very similar physicochemical properties, making their separation difficult. Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a common problem that can lead to inaccurate identification and quantification. nsf.gov
The separation of PAH isomers often requires highly selective chromatographic columns. scholaris.ca For example, liquid crystal capillary columns have demonstrated high selectivity for PAH separation. scholaris.ca Specialized stationary phases, such as those with polymeric octadecyl bonding or chiral materials, have also been employed to improve the resolution of PAH isomers. edpsciences.orgtandfonline.com Research has shown that even molecules without classical chiral centers, like many PAHs, may exhibit pseudochiral characteristics, allowing for separation on chiral stationary phases. tandfonline.com Despite these advancements, achieving complete separation of all isomers in a complex mixture remains a significant analytical challenge. tandfonline.comnsf.gov For instance, cyclodextrin-modified electrokinetic chromatography has been investigated for the separation of monomethylbenz[a]anthracene isomers, with different cyclodextrins showing varied selectivity and resolution. nih.gov
Advanced Detection and Characterization Techniques
To overcome the challenges of sensitivity and specificity in PAH analysis, researchers employ advanced detection and characterization techniques.
Effect-Directed Analysis (EDA) for Bioactive Compound Identification
Effect-Directed Analysis (EDA) is a powerful strategy used to identify bioactive compounds, including those with toxic or endocrine-disrupting properties, in complex environmental mixtures. vu.nlresearchgate.netbver.co.kr EDA combines chemical fractionation of a sample with biological testing (bioassays) to pinpoint the specific chemical(s) responsible for an observed biological effect. hetwaterlaboratorium.nlnih.gov
The process begins with the separation of a complex sample into multiple fractions using techniques like liquid chromatography. hetwaterlaboratorium.nl Each fraction is then tested for a specific biological activity, such as mutagenicity or aryl hydrocarbon receptor (AhR) activation. researchgate.nethetwaterlaboratorium.nl The fractions that show significant activity are then subjected to further chemical analysis, typically using high-resolution mass spectrometry, to identify the compounds present. hetwaterlaboratorium.nlnih.gov This approach allows researchers to focus on the most biologically relevant compounds in a mixture, even if they are present at low concentrations. researchgate.net EDA has been successfully applied to identify AhR agonists in sediment samples from an e-waste recycling town, where 8,9,11-trimethylbenz[a]anthracene was identified as a contributor to the observed bioactivity. researchgate.net
Environmental Monitoring Methodologies in Academic Research
The application of these analytical methodologies is crucial for monitoring the presence and fate of this compound in the environment.
Identification in E-waste Sediment Samples
Electronic waste (e-waste) recycling sites are known sources of various pollutants, including PAHs. nih.govresearchgate.net The informal and incomplete combustion of electronic materials during recycling processes can lead to the formation and release of a wide range of PAHs into the environment. nih.govresearchgate.net These compounds can accumulate in surrounding soils and sediments. nih.gov
| Analytical Technique | Application in this compound Research | Key Findings & Advantages |
| Supercritical Fluid Chromatography (SFC) | Separation of complex PAH mixtures. | Faster separations, increased efficiency, can be coupled with MS for rapid and sensitive detection. nih.govresearchgate.netedpsciences.orgnih.gov |
| Isomeric Separation Techniques | Resolution of this compound from its isomers. | Use of highly selective columns (e.g., liquid crystal, chiral phases) to overcome co-elution challenges. researchgate.nettandfonline.comscholaris.ca |
| Selected Ion Monitoring (SIM) | Enhanced sensitivity for detecting low concentrations. | Lower detection limits, high selectivity, robust for quantitative analysis in complex matrices. gcms.czrestek.comeaslab.com |
| Effect-Directed Analysis (EDA) | Identification of bioactive compounds in environmental samples. | Pinpoints specific chemicals causing biological effects, identified 8,9,11-trimethylbenz[a]anthracene as an AhR agonist. vu.nlresearchgate.nethetwaterlaboratorium.nl |
| Environmental Monitoring in E-waste | Identification in contaminated sediment. | Confirmed the presence of 8,9,11-trimethylbenz[a]anthracene in e-waste sediment, highlighting its environmental relevance. researchgate.netresearchgate.net |
Source Apportionment Methodologies in Research Context
The identification of emission sources for specific polycyclic aromatic hydrocarbons (PAHs), such as this compound, is a critical aspect of environmental research. Source apportionment methodologies in a research context utilize advanced analytical data and statistical models to distinguish between and quantify the contributions of various sources to the total environmental load of these compounds. These sources are broadly categorized as petrogenic, resulting from the release of unburned petroleum products, and pyrogenic, originating from the incomplete combustion of organic materials.
Research-level source apportionment relies on the principle of chemical fingerprinting. Each source of PAHs, whether it be crude oil, diesel exhaust, or wood smoke, imparts a characteristic distribution pattern of parent PAHs and their alkylated homologs. By analyzing the specific profile of these compounds in an environmental sample, researchers can trace them back to their origins.
Diagnostic Ratios and Molecular Indices
A primary tool in source apportionment is the use of diagnostic ratios. These ratios are calculated from the concentrations of specific PAH isomers that have different formation pathways or stabilities depending on the source and subsequent environmental weathering. For instance, the ratio of certain low molecular weight to high molecular weight PAHs, or the relative abundance of specific alkylated isomers to their parent PAH, can help differentiate between petrogenic and pyrogenic inputs. While specific ratios for this compound are not extensively documented, the principles applied to methylated PAHs in general are relevant. For example, a higher relative abundance of alkylated PAHs compared to their parent compounds is often indicative of petrogenic sources like crude oil and its refined products. nih.gov
| Diagnostic Ratio | Petrogenic Source Indication | Pyrogenic Source Indication | Relevant Research Findings |
| Alkylated PAHs / Parent PAHs | High | Low | Ratios of alkyl-homologues to parent PAHs can serve as indicators of petrogenic versus pyrogenic distribution. rsc.org |
| Low Molecular Weight / High Molecular Weight PAHs | High | Low | Petrogenic sources are typically enriched in 2- and 3-ring PAHs, while pyrogenic sources are dominated by 4- to 6-ring PAHs. |
| Phenanthrene / Anthracene | >10 | <10 | This ratio helps distinguish between petroleum sources and combustion sources. |
| Fluoranthene / (Fluoranthene + Pyrene) | <0.4 | >0.4 | Ratios below 0.4 suggest petroleum sources, while those above 0.4 indicate combustion. |
Receptor Modeling
More sophisticated source apportionment is achieved through receptor modeling. These mathematical and statistical models analyze the chemical composition of samples collected at a "receptor" site to identify and quantify the contributions from various sources. researchgate.net Common receptor models used in PAH source apportionment studies include:
Chemical Mass Balance (CMB): This model requires a detailed library of source profiles, which are the characteristic chemical fingerprints of potential sources in the study area (e.g., vehicle exhaust, industrial emissions, wood smoke). osti.gov The model then uses a least-squares fitting process to determine the contribution of each source to the measured concentrations at the receptor.
Positive Matrix Factorization (PMF): PMF is a multivariate factor analysis tool that deconstructs a matrix of speciated sample data into two matrices: factor contributions and factor profiles. nih.govmdpi.com A significant advantage of PMF is that it does not require a priori knowledge of source profiles; instead, it derives them from the dataset itself. This is particularly useful when all potential sources in an area are not well-characterized.
UNMIX: Similar to PMF, UNMIX is a receptor model that identifies the number of sources and their chemical profiles from the ambient data. It has been successfully applied to apportion sources of PAHs in sediments. nih.gov
These models are often used in conjunction with detailed chemical analysis, such as that provided by two-dimensional gas chromatography-mass spectrometry (GCxGC-MS), which can separate complex mixtures of PAH isomers, including various methylated benz(a)anthracenes. rsc.org
Research Findings in Source Apportionment of Methylated PAHs
While specific studies on the source apportionment of this compound are scarce, research on the broader class of alkylated PAHs provides valuable insights.
Studies have shown that alkylated PAHs, including methylated benz(a)anthracenes, are significant components of petrogenic contamination. nih.gov Their presence in environmental samples, such as sediments and soils, can be a strong indicator of oil spills or chronic petroleum leakage.
The analysis of alkylated PAHs has been crucial in forensic environmental investigations, allowing for the "fingerprinting" of spilled oil to identify the responsible party. researchgate.netnih.govnih.gov
In atmospheric studies, receptor models have been employed to differentiate between various combustion sources of PAHs. For example, studies in urban areas have used these models to apportion PAH concentrations to sources like gasoline and diesel vehicle exhaust, industrial emissions, and residential wood burning. osti.govnih.gov
Research on sediments in harbors and coastal areas has utilized source apportionment models to trace PAH contamination to historical industrial activities, such as coal gasification plants, and ongoing inputs from shipping and urban runoff. nih.gov
The table below summarizes the application of different source apportionment methodologies in various environmental contexts relevant to methylated PAHs.
| Methodology | Environmental Matrix | Identified Sources | Key Research Insights |
| Diagnostic Ratios | Sediments, Water | Petrogenic vs. Pyrogenic | Provides a rapid, initial assessment of the likely origin of PAH contamination. nih.gov |
| Chemical Mass Balance (CMB) | Air | Vehicle exhaust, industrial emissions | Effective when source profiles are well-defined and available. osti.gov |
| Positive Matrix Factorization (PMF) | Air, Sewage Sludge | Diesel and gasoline exhaust, coal and biomass combustion, industrial processes | Can identify unknown or uncharacterized sources within a dataset. nih.govmdpi.com |
| UNMIX | Sediments | Coal combustion, automobile exhaust, biomass incineration | Provides quantitative source contribution estimates in complex environmental samples. nih.gov |
| Chemical Fingerprinting | Oil spill samples, Biota | Specific crude oils and refined products | Allows for the correlation of environmental samples to specific petroleum sources. researchgate.netnih.govnih.gov |
Q & A
Basic: What are the validated synthetic routes for 8,9,11-Trimethylbenz(A)anthracene, and how can substitution patterns be confirmed?
Answer:
Synthesis typically involves regioselective methylation of benz(a)anthracene derivatives. While direct protocols for 8,9,11-trimethyl substitution are not explicitly detailed in the literature, analogous methods for 9-substituted anthracenes (e.g., using LDA-mediated alkylation in THF with methylating agents) can be adapted . Characterization relies on NMR (to confirm methyl group positions via chemical shifts and coupling patterns) and IR spectroscopy (to track functional group changes). For example, in related anthracene derivatives, -NMR peaks between δ 2.1–3.0 ppm indicate methyl groups, while UV-vis spectra (λ~250–400 nm) confirm aromatic conjugation .
Basic: Which analytical techniques are recommended for quantifying this compound in environmental samples?
Answer:
- Laser-Induced Fluorescence (LIF): Effective for detecting PAHs in soil with a linear range of 0.000005–0.001 g·g (R = 0.929) .
- Chromatography: TLC (using anthracene standards for R comparison) or HPLC with fluorescence detection can separate isomers .
- Standard Solutions: Commercially available methylbenz(a)anthracene standards (e.g., 50 mg/L in toluene) enable calibration .
Advanced: How do methylation patterns influence the carcinogenic mechanisms of trimethylbenz(a)anthracene isomers in mammalian models?
Answer:
Methylation position dictates metabolic activation and DNA adduct formation. For example:
- 7,8,12-Trimethylbenz(a)anthracene induces "hundred-day leukemia" in rats via C-1 trisomy , a chromosomal abnormality linked to hematopoietic disruption .
- 6,8,12-Trimethyl isomers show similar cytogenetic effects but require higher doses, suggesting steric or metabolic differences in aryl hydrocarbon receptor binding .
Methodologically, karyotyping (e.g., G-banding) and dose-response studies (e.g., pulse-dose regimens) are critical for elucidating structure-activity relationships .
Advanced: What methodologies are used to assess the photochemical stability of this compound in polymer systems?
Answer:
- UV Exposure Assays: Monitor dimerization (e.g., [4π+4π] cycloaddition) via UV-vis spectroscopy (λ~350–450 nm shifts) .
- Thermodynamic Analysis: Differential scanning calorimetry (DSC) measures dimer dissociation enthalpies (ΔH~100–150 kJ/mol for non-functional anthracenes) .
- Crosslinking Efficiency: Gel permeation chromatography (GPC) tracks molecular weight changes in polymer networks under irradiation .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Containment: Use Class I Type B biosafety hoods and HEPA-filtered vacuums to minimize aerosolization .
- PPE: Nitrile gloves, lab coats, and eye protection are mandatory; avoid dry sweeping to reduce dust .
- Exposure Monitoring: Regular medical surveillance for PAH-related biomarkers (e.g., urinary 1-hydroxypyrene) is advised .
Advanced: How does microbial degradation efficiency of this compound vary with environmental conditions?
Answer:
- Kinetic Models: Degradation follows pseudo-first-order kinetics (Langmuir: R = 0.976; Temkin: R = 0.982), with rate constants () increasing at higher concentrations (100–500 mg/L) due to microbial adaptation .
- Optimization: pH 7–8 and mesophilic conditions (25–30°C) enhance Aspergillus sydowii activity, reducing half-lives () by 40–60% .
Basic: What chromatographic methods are effective in separating this compound from complex mixtures?
Answer:
- TLC: Use silica gel plates with hexane:ethyl acetate (9:1); anthracene standards (R~0.5) aid identification .
- HPLC: C18 columns with acetonitrile/water gradients (70–100% ACN) achieve baseline separation; fluorescence detection (λ=260 nm, λ=400 nm) improves sensitivity .
Advanced: What are the implications of this compound's electronic structure on its optoelectronic applications?
Answer:
- Third Harmonic Generation (THG): Anthracene derivatives exhibit high THG efficiency (e.g., β~10 esu) due to extended π-conjugation, making them suitable for frequency conversion in NLO devices .
- Photoconductivity: Positive photoconductivity under UV illumination (e.g., 365 nm) suggests utility in organic photodetectors .
- Doping Effects: Alkali metal doping (e.g., Na) enhances luminescence quantum yields by 30–50% via charge-transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
